5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a pyrrolo[2,3-b]pyridine core, and a carbonitrile group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
7-Azaindole: Shares the pyrrolo[2,3-b]pyridine core but lacks the bromine and carbonitrile substituents.
Uniqueness
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the carbonitrile group allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMYOXRHLWOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650769 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799270-07-8 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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